Kir6.2/SUR2B Channel Activity Comparison
1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea demonstrates Kir6.2/SUR2B channel opening activity with an EC50 of 26.9-27 nM in human urinary bladder Kir6.2 channels expressed in Ltk cells [1]. This EC50 value places the compound within a defined activity range that distinguishes it from other pyrrolidinyl urea analogs. By comparison, the 2-bromophenyl analog 1-(2-bromophenyl)-3-[(3R)-1-(3-fluorophenyl)pyrrolidin-3-yl]urea exhibits an EC50 of 16 nM against human TRPV1 in 1321N1 astrocytoma cells [2].
| Evidence Dimension | Potency (EC50) at ion channel targets |
|---|---|
| Target Compound Data | EC50 = 26.9 nM (human urinary bladder Kir6.2/SUR2B) |
| Comparator Or Baseline | 1-(2-Bromophenyl)-3-[(3R)-1-(3-fluorophenyl)pyrrolidin-3-yl]urea: EC50 = 16 nM (human TRPV1) |
| Quantified Difference | ~1.7-fold difference in EC50 values across different ion channel targets; target specificity differs (Kir6.2 vs. TRPV1) |
| Conditions | Target compound: FLIPR assay in Ltk cells expressing human Kir6.2/SUR2B; Comparator: 1321N1 astrocytoma cells expressing human TRPV1, pH 7.2, 25°C |
Why This Matters
This EC50 value establishes a defined potency benchmark for Kir6.2/SUR2B channel modulation, enabling users to select the appropriate compound for specific ion channel research applications without the confounding variables introduced by structurally distinct analogs.
- [1] BindingDB BDBM50476003 (CHEMBL426160). Affinity data for 1-(3-fluorophenyl)-3-(pyrrolidin-3-yl)urea: EC50 26.9 nM against human Kir6.2/SUR2B channel in Ltk cells by FLIPR assay. View Source
- [2] BindingDB BDBM20498. Affinity data for 1-(2-bromophenyl)-3-[(3R)-1-(3-fluorophenyl)pyrrolidin-3-yl]urea: EC50 16 nM against human TRPV1 in 1321N1 astrocytoma cells. View Source
